molecular formula C24H25NO3S B4187442 8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

Cat. No.: B4187442
M. Wt: 407.5 g/mol
InChI Key: WVDQCUVLXORSET-UHFFFAOYSA-N
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Description

8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one is a complex organic compound featuring a unique structure that includes a dioxino-acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene: This compound shares a similar dioxino core but differs in its functional groups and overall structure.

    1-(3-phenyl-1H-pyrazol-5-yl)ethanone: Another related compound with a different core structure but similar functional groups.

Uniqueness

8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

8,8-dimethyl-11-(4-methylsulfanylphenyl)-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-24(2)12-18-23(19(26)13-24)22(14-4-6-15(29-3)7-5-14)16-10-20-21(11-17(16)25-18)28-9-8-27-20/h4-7,10-11,22,25H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQCUVLXORSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC=C(C=C5)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Reactant of Route 2
Reactant of Route 2
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8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Reactant of Route 3
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Reactant of Route 4
Reactant of Route 4
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Reactant of Route 5
Reactant of Route 5
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one
Reactant of Route 6
8,8-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

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